molecular formula C9H11NO2 B12049600 (1R)-1-(1,3-dioxaindan-4-yl)ethan-1-amine

(1R)-1-(1,3-dioxaindan-4-yl)ethan-1-amine

Cat. No.: B12049600
M. Wt: 165.19 g/mol
InChI Key: JKABBFAHXOOSNQ-ZCFIWIBFSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2H-Benzo[d]1,3-dioxolen-4-yl)(1r)ethylamine typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the condensation of a benzo[d][1,3]dioxole derivative with an ethylamine precursor. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of 1-(2H-Benzo[d]1,3-dioxolen-4-yl)(1r)ethylamine may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring consistent quality and cost-effectiveness. The use of advanced purification techniques, such as chromatography and crystallization, is also common to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-(2H-Benzo[d]1,3-dioxolen-4-yl)(1r)ethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various electrophiles and nucleophiles. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzo[d][1,3]dioxole oxides, while reduction can produce ethylamine derivatives .

Scientific Research Applications

1-(2H-Benzo[d]1,3-dioxolen-4-yl)(1r)ethylamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2H-Benzo[d]1,3-dioxolen-4-yl)(1r)ethylamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2H-Benzo[d]1,3-dioxolen-4-yl)(1r)ethylamine is unique due to its specific structural features and the presence of the ethylamine group, which may confer distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

(1R)-1-(1,3-benzodioxol-4-yl)ethanamine

InChI

InChI=1S/C9H11NO2/c1-6(10)7-3-2-4-8-9(7)12-5-11-8/h2-4,6H,5,10H2,1H3/t6-/m1/s1

InChI Key

JKABBFAHXOOSNQ-ZCFIWIBFSA-N

Isomeric SMILES

C[C@H](C1=C2C(=CC=C1)OCO2)N

Canonical SMILES

CC(C1=C2C(=CC=C1)OCO2)N

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.